N-(2-hydroxycyclohexyl)-3,4-dimethoxy-N-methylbenzamide
Overview
Description
N-(2-hydroxycyclohexyl)-3,4-dimethoxy-N-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclohexyl ring substituted with a hydroxy group, a benzamide core with two methoxy groups, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxycyclohexyl)-3,4-dimethoxy-N-methylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylcyclohexylamine to yield the benzamide.
Hydroxylation of the Cyclohexyl Ring: The cyclohexyl ring is hydroxylated using a suitable oxidizing agent, such as osmium tetroxide or potassium permanganate, to introduce the hydroxy group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxycyclohexyl)-3,4-dimethoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the cyclohexyl ring can be oxidized to form a ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides to form new derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-(2-hydroxycyclohexyl)-3,4-dimethoxy-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxycyclohexyl)-3,4-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group on the cyclohexyl ring and the methoxy groups on the benzene ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N-(2-hydroxycyclohexyl)-3,4-dimethoxy-N-methylbenzamide can be compared with other similar compounds, such as:
N-(2-hydroxycyclohexyl)valiolamine: This compound also contains a hydroxycyclohexyl group but differs in its core structure and functional groups.
N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide: Similar in structure but with different substituents on the benzene ring.
N-(2-hydroxycyclohexyl)ethane-1,2-diamine: Contains a similar cyclohexyl ring but with different amine functionalities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-hydroxycyclohexyl)-3,4-dimethoxy-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-17(12-6-4-5-7-13(12)18)16(19)11-8-9-14(20-2)15(10-11)21-3/h8-10,12-13,18H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGDIQDWVYOSOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)C(=O)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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